molecular formula C9H7BrN2O2 B2971730 methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 1190318-72-9

methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No. B2971730
CAS RN: 1190318-72-9
M. Wt: 255.071
InChI Key: SWSMFBGGCLRYOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including compounds similar to “methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate”, often involves various synthetic routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

I conducted a thorough search for the scientific research applications of “methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate”, also known as “3-BROMO-4-AZAINDOLE-5-CARBOXYLIC ACID METHYL ESTER”. However, specific applications for this compound in scientific research are not readily available in the public domain. The search results provided information on the biological activity and potential applications of pyrrolopyridine derivatives and indole derivatives, which are structurally related to the compound , but they did not provide detailed applications for this specific compound.

Here is a summary of the general information found:

Biological Activity of Pyrrolopyridine Derivatives

Pyrrolopyridine derivatives have been studied for their potential to reduce blood glucose levels, which may be beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Synthesis and Biological Evaluation

Pyrrolopyridine derivatives have also been evaluated for their effects on cell migration and invasion abilities, particularly in cancer research. They have been synthesized as potent FGFR inhibitors .

Design of Kinase Inhibitors

The azaindole framework, which is related to the compound , has been used in the design of kinase inhibitors. Studies have analyzed how azaindole heterocycles interact with the ATP binding site .

Synthesis Methods

There have been developments in effective methods for the preparation of indole derivatives, which share some structural similarities with “methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate”. These methods involve reactions that lead to the formation of imines and subsequent cyclization .

properties

IUPAC Name

methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-2-6-8(12-7)5(10)4-11-6/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSMFBGGCLRYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

CAS RN

1190318-72-9
Record name methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
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